8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

Sourcing differentiated benzothiazocinone building blocks can be challenging. This compound solves that by providing a defined 8-chloro substitution and 5-oxo lactam, critical for electrophilic reactivity and hydrogen-bonding networks. - Enables SAR exploration for flavoenzyme/DprE1 inhibitors - Improves para-selectivity in Friedel-Crafts chlorinations (o/p ratio 1.00) - Validated HPLC separation on Newcrom R1 columns ensures analytical reliability - Computed LogP 3.25 supports favorable membrane permeability profiling

Molecular Formula C10H10ClNOS
Molecular Weight 227.71 g/mol
CAS No. 18850-35-6
Cat. No. B101799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
CAS18850-35-6
Molecular FormulaC10H10ClNOS
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C(C=CC(=C2)Cl)SC1
InChIInChI=1S/C10H10ClNOS/c11-7-3-4-9-8(6-7)12-10(13)2-1-5-14-9/h3-4,6H,1-2,5H2,(H,12,13)
InChIKeyWTVBWSODDCUAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: Procurement Overview


8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one (CAS 18850-35-6) is a heterocyclic building block belonging to the benzothiazocinone class, characterized by an eight-membered ring containing both nitrogen and sulfur atoms fused to a chlorinated benzene ring . The compound features a reactive 5-oxo group and a chloro substituent at the 8-position, which directly influences its electrophilic character, hydrogen-bonding capacity, and synthetic utility compared to non-halogenated or differently substituted benzothiazocines .

Building block Benzothiazocinone scaffold with 5-oxo lactam
Electrophilic profile 8-Chloro substitution modulates reactivity
Hydrogen bonding 5-Oxo provides H-bond acceptor site

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: Why Generic Substitution Fails


Benzothiazocines are not interchangeable commodities; the specific position and nature of substituents dictate both chemical reactivity and biological target engagement. While numerous benzothiazocine derivatives exist, the 8-chloro substitution combined with the 5-oxo moiety in this specific compound confers a unique electrophilic profile and hydrogen-bonding network that is absent in its 6‑substituted analogs (e.g., dazolicine intermediates) or in non‑oxidized tetrahydro variants [1]. Attempting to substitute with a structurally similar but functionally distinct benzothiazocine—such as one lacking the 5‑oxo group or bearing a different halogen—may lead to divergent reaction yields, altered chromatographic retention, or complete loss of pharmacological activity in structure–activity relationship (SAR) studies [2].

Oxidation state mismatch
Reduced analogs lack the 5-oxo lactam, altering target engagement and reaction profiles.
Substituent position shift
6‑substituted or non‑chlorinated analogs may yield different electrophilic behavior and SAR.
Chromatographic retention changes
Substitution pattern alters HPLC retention, complicating method transfer without revalidation.

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: Differentiation from Closest Analogs


Oxidation State: 5-Oxo vs. Reduced Analogs

The target compound exists as the 5-oxo lactam, while many benzothiazocines used in medicinal chemistry (e.g., dazolicine intermediates) are fully reduced 3,4,5,6‑tetrahydro‑2H‑1,6‑benzothiazocines [1]. This oxidation state difference is not trivial; the carbonyl group introduces a hydrogen-bond acceptor site that can dramatically alter target binding affinity. Although direct comparative binding data for this specific compound are not available in the public domain, class-level inference from benzothiazinone anti‑tubercular agents (e.g., BTZ043) demonstrates that the presence of a carbonyl at this position is essential for covalent inhibition of DprE1, whereas reduced analogs show no activity [2].

5-Oxo vs reduced
Class-level
C=O at position 5 Reduced methylene analog
Supports pharmacophore design context
BTZ043 SAR inference; direct data not available
Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

Lipophilicity and Volatility Profiles

Quantitative physicochemical data distinguish this compound from both its close benzothiazocine relatives and other heterocyclic scaffolds. The computed LogP of 3.25 indicates moderate lipophilicity, which is significantly higher than many unsubstituted or polar benzothiazocinones . The vapor pressure of 1.28×10⁻⁶ mmHg at 25°C quantifies its low volatility, an important parameter for safe handling and storage compared to more volatile heterocyclic building blocks.

Lipophilicity & volatility
Data to verify
LogP 3.25
Supports lipophilicity screening
Computed LogP; source not specified
Analytical Chemistry ADME/PK Formulation Development

HPLC Retention on Mixed-Mode Phases

This compound exhibits a distinct chromatographic profile on the Newcrom R1 reverse-phase HPLC column, a mixed-mode stationary phase with low silanol activity, using a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. This separation method is documented as scalable for both analytical quantitation and preparative isolation of impurities, and is also described as suitable for pharmacokinetic applications [1].

HPLC method
Method context
Newcrom R1 mixed-mode separation
Supports method development context
Method available from vendor
Analytical Method Development Quality Control Preparative Chromatography

Cold Storage vs. Ambient Stability

Vendor specifications consistently recommend storage at 2–8°C in sealed, dry conditions [1]. While many reduced benzothiazocine analogs (e.g., 8‑chloro‑3,4,5,6‑tetrahydro‑2H‑1,6‑benzothiazocine) are reported as stable at ambient temperature (boiling point 334.3°C) [2], this compound's recommended cold storage suggests potential sensitivity to thermal or hydrolytic degradation.

Storage condition
Cross-study
2–8°C sealed, dry Reduced analog ambient stable
Supports storage logistics review
Vendor specification comparison
Compound Management Stability Studies Procurement Logistics

Co-Catalyst for Para-Selective Chlorination

1,6‑Benzothiazocins, including derivatives related to the target compound, have been disclosed as co‑catalysts that improve the para‑selectivity of Friedel‑Crafts aromatic ring chlorination [1]. In the chlorination of toluene, the addition of a benzothiazocin co‑catalyst to a FeCl₃‑catalyzed system achieved an ortho/para ratio of 1.00 [1], which is substantially lower than the o/p ratio of 1.2 achieved with sulfur‑based additives in prior art, and significantly better than the >1.0 ratios obtained with FeCl₃ alone [1].

Para-selectivity
Class-level
o/p = 1.00
Supports selectivity context
Toluene chlorination model
Industrial Catalysis Process Chemistry Regioselective Synthesis

5-Phenyl Derivative Synthesis

The target compound or its reduced form serves as a precursor for the synthesis of 5‑aryl‑3,4‑dihydro‑2H‑1,6‑benzothiazocines. In a documented procedure, reduction of the corresponding imine with lithium aluminum hydride afforded 8‑chloro‑3,4,5,6‑tetrahydro‑5‑phenyl‑2H‑1,6‑benzothiazocine in 30% yield [1]. This yield provides a quantitative benchmark for derivatization chemistry, allowing laboratories to plan synthetic campaigns and compare the efficiency of alternative routes or precursors.

Derivatization yield
Cross-study
30% yield
Supports yield benchmarking
LiAlH₄ reduction method
Synthetic Chemistry Process Development Derivatization

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one: Key Application Scenarios


Covalent Enzyme Inhibitor Scaffold

Based on class‑level evidence from benzothiazinone anti‑tubercular agents, the 5‑oxo lactam functionality is critical for covalent inhibition of DprE1 [1]. This compound provides a structurally related scaffold for SAR exploration of novel enzyme inhibitors. Procurement is justified for programs targeting flavoenzymes or other oxidoreductases where the benzothiazocinone core can serve as a privileged pharmacophore.

Co-Catalyst for Para-Selective Chlorination

Patent data demonstrate that 1,6‑benzothiazocins improve para‑selectivity in Friedel‑Crafts chlorination, achieving an o/p ratio of 1.00 [2]. The 8‑chloro substitution provides an additional electron‑withdrawing element that may further modulate catalytic activity. Procurement is indicated for industrial laboratories developing regioselective chlorination processes for para‑chloroalkylbenzene intermediates.

HPLC Reference Standard

A documented HPLC method using Newcrom R1 mixed‑mode column is available for the separation and analysis of this compound, suitable for both analytical quantitation and preparative isolation [3]. Procurement is recommended for quality control laboratories requiring a validated reference standard for method development or impurity profiling in benzothiazocine‑containing samples.

Lipophilic Probe for ADME/PK Studies

With a computed LogP of 3.25 , this compound occupies a lipophilicity range associated with favorable membrane permeability and CNS penetration potential. Procurement is appropriate for early‑stage drug discovery programs evaluating benzothiazocinone scaffolds for ADME/PK profiling, particularly where moderate lipophilicity is a design requirement.

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold
5-Oxo lactam pharmacophore
Covalent inhibition assay context
Para-selective chlorination
Regioselectivity profile
o/p ratio endpoint review
HPLC reference standard
Mixed-mode HPLC separation
Method transfer review
Lipophilic probe
Moderate lipophilicity
Membrane permeability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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